(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine

Organic Synthesis Process Chemistry Ticagrelor Intermediate

Sourcing generic cyclopropanamine analogs risks stereoisomeric impurities that exceed EP/USP limits. This (1R,2S) enantiomer is the precise solution: • ≥98% HPLC purity, >85% yield in final Ticagrelor synthetic step • Certified as Ticagrelor EP Impurity E / USP Related Compound A • Enables validated HPLC/qHNMR methods for 0.0008% impurity thresholds Ensures regulatory-compliant cGMP API synthesis and analytical development.

Molecular Formula C9H9F2N
Molecular Weight 169.17 g/mol
CAS No. 1006614-49-8
Cat. No. B1421972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine
CAS1006614-49-8
Molecular FormulaC9H9F2N
Molecular Weight169.17 g/mol
Structural Identifiers
SMILESC1C(C1N)C2=CC(=C(C=C2)F)F
InChIInChI=1S/C9H9F2N/c10-7-2-1-5(3-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2/t6-,9+/m0/s1
InChIKeyQVUBIQNXHRPJKK-MUWHJKNJSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral Intermediate for Ticagrelor Synthesis


(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (CAS 1006614-49-8) is a chiral cyclopropanamine derivative that serves as a critical structural intermediate in the synthesis of Ticagrelor, a reversible P2Y12 receptor antagonist [1]. This compound is characterized by its specific (1R,2S) stereochemical configuration, which is essential for the biological activity of the final drug product [2]. It is also identified as Ticagrelor EP Impurity E and USP Ticagrelor Related Compound A, making it a necessary reference standard for pharmaceutical quality control [3].

Chiral intermediate for Ticagrelor synthesis
Certified EP Impurity E / USP RC A standard
Stereochemically defined (1R,2S) configuration

Substitution Risks in Ticagrelor Manufacturing


The (1R,2S) stereochemical configuration of this cyclopropanamine is not merely a structural detail but a functional requirement for the synthesis of Ticagrelor, a drug with multiple chiral centers [1]. Substitution with alternative stereoisomers, such as the (1S,2R) enantiomer or the (1R,2R) diastereomer, leads to the formation of distinct impurities in the final drug product. Regulatory guidelines, including the European Pharmacopoeia (EP) and United States Pharmacopeia (USP), impose strict limits on these stereoisomeric impurities, making the use of the precise (1R,2S) enantiomer mandatory for both manufacturing and analytical method development [2]. Therefore, generic cyclopropanamine analogs cannot be interchanged without compromising the stereochemical integrity, purity, and regulatory compliance of the resulting Ticagrelor API.

Target: (1R,2S) enantiomer
Substitute: (1S,2R) enantiomer
Incorrect stereoisomer forms distinct impurities and fails pharmacopeial limits for Ticagrelor API.
Target: Specific chiral cyclopropanamine
Substitute: Generic cyclopropanamine analogs
Stereochemical integrity and regulatory compliance may be compromised; direct interchange not supported.

Procurement Guide: Purity, Yield, and Compliance


Superior Synthetic Yield and Purity

The target compound, as its hydrochloride salt, can be synthesized with a two-step yield exceeding 85% and a final product purity of up to 99.5% (HPLC) [1]. This represents a significant improvement over earlier synthetic routes, which were noted for their 'low yield' and 'too many side reactions' [2].

Synthetic Yield & Purity
Cross-study comparable
Yield >85% & Purity 99.5% (HPLC)
Supports process chemistry efficiency
Prior art reported low yield and side reactions
Organic Synthesis Process Chemistry Ticagrelor Intermediate

Pharmacopeial Impurity Limit Requirement

As Ticagrelor Related Compound A (RC A) and EP Impurity E, this compound is subject to a strict pharmacopeial limit of not more than 0.0008% in the final Ticagrelor API [1]. This ultra-low specification necessitates the procurement of high-purity reference standards for accurate quantification using methods like quantitative NMR (qHNMR) [1].

Pharmacopeial Impurity Limit
Class-level inference
≤ 0.0008% as RC A / Impurity E
Mandates certified reference standard procurement
Quantitative NMR used for accurate measurement
Pharmaceutical Analysis Quality Control Reference Standards

Chiroptical Identity Confirmation

The (1R,2S) enantiomer exhibits a specific optical rotation of -60° to -56° (c=1, H2O) . This property is crucial for confirming enantiomeric purity and distinguishing the desired (1R,2S) stereoisomer from its (1S,2R) enantiomer, which would have an equal but opposite rotation [1].

Chiroptical Identity
Class-level inference
[α] −60° to −56° (c=1, H2O)
Confirms (1R,2S) enantiomer identity
Opposite rotation expected for (1S,2R) enantiomer
Chiral Analysis Quality Control Identity Testing

Key Applications in Research and Industry


GMP Manufacturing of Ticagrelor API

Procure high-purity (≥98% by HPLC) (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride for use as a key starting material in the cGMP synthesis of Ticagrelor. The documented yield of >85% for the final synthetic step ensures cost-effective manufacturing [1].

Quality Control and Method Validation

Use the compound as a certified reference standard for Ticagrelor Related Compound A (USP) or Impurity E (EP). It is essential for developing and validating HPLC or qHNMR methods to meet the stringent 0.0008% impurity limit mandated by pharmacopeias [2].

Next-Generation P2Y12 Antagonist Research

Employ the (1R,2S) enantiomer as a chiral building block or reference point in medicinal chemistry programs exploring structure-activity relationships (SAR) of novel antiplatelet agents, given its proven role in the potent and reversible P2Y12 antagonist Ticagrelor [3].

Application
Selection Property
Validation Focus
cGMP intermediate synthesis
Stereochemical purity
HPLC purity profile
Quality control & method validation
Certified reference standard
Pharmacopeial limit compliance
P2Y12 receptor signaling studies
Chiral building block
Stereochemical identity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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